4-(Carboxymethoxy)-3-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-(carboxymethoxy)-3-methylbenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-6-4-7(10(13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
AMJARISXWDOLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Carboxymethoxy 3 Methylbenzoic Acid and Its Precursors
Historical and Established Synthetic Routes
The traditional synthesis of 4-(carboxymethoxy)-3-methylbenzoic acid is primarily centered around two well-established reactions: the Kolbe-Schmitt reaction for the synthesis of the precursor, 4-hydroxy-3-methylbenzoic acid, and the subsequent Williamson ether synthesis to introduce the carboxymethoxy moiety.
The Kolbe-Schmitt reaction, a carboxylation process developed in the 19th century, involves the reaction of a phenoxide with carbon dioxide under pressure and heat. researchgate.netresearchgate.net In the context of 4-hydroxy-3-methylbenzoic acid synthesis, the starting material is 3-methylphenol (m-cresol). The phenol (B47542) is first treated with a strong base, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide. This phenoxide is then heated with carbon dioxide under high pressure (typically around 100 atm) and a temperature of approximately 125°C. researchgate.net Subsequent acidification of the reaction mixture yields the desired 4-hydroxy-3-methylbenzoic acid. The regioselectivity of the carboxylation can be influenced by the choice of the alkali metal hydroxide; for instance, using potassium hydroxide can favor the formation of the para-hydroxybenzoic acid derivative. researchgate.netresearchgate.net
Once the 4-hydroxy-3-methylbenzoic acid precursor is obtained, the carboxymethoxy group is introduced via the Williamson ether synthesis. This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In this specific synthesis, the phenolic hydroxyl group of 4-hydroxy-3-methylbenzoic acid is deprotonated with a base, such as sodium hydroxide, to form a phenoxide. This phenoxide then acts as a nucleophile and reacts with an α-haloacetic acid, typically chloroacetic acid or bromoacetic acid, in an SN2 reaction. wikipedia.orgresearchgate.net The reaction is usually carried out in a suitable solvent and may require heating to proceed at a reasonable rate. researchgate.net The final step involves an acidic workup to protonate the carboxylate groups, yielding this compound.
A general representation of this two-step synthesis is outlined below:
Step 1: Kolbe-Schmitt Reaction
3-Methylphenol + CO₂ + Base → 4-Hydroxy-3-methylbenzoic acid
Step 2: Williamson Ether Synthesis
4-Hydroxy-3-methylbenzoic acid + ClCH₂COOH + Base → this compound
Advanced and Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These advanced approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For the synthesis of this compound, these principles can be applied to both the formation of the precursor and the etherification step.
Catalytic Synthesis Strategies
Catalytic methods offer a greener alternative to traditional stoichiometric reactions by reducing waste and often allowing for milder reaction conditions. In the context of the Williamson ether synthesis, catalytic approaches can help to avoid the use of strong bases and harsh conditions. For instance, the use of phase-transfer catalysts can facilitate the reaction between the phenoxide and the alkylating agent in a biphasic system, leading to improved yields and easier product isolation. wikipedia.org
More advanced catalytic systems for etherification are also being explored. A "green" version of the Williamson ether synthesis has been developed that utilizes weak alkylating agents like carboxylic acid esters at high temperatures (above 300 °C) in a homogeneous catalytic process. acs.org This method avoids the production of salt byproducts and uses less hazardous reagents. acs.org While this specific high-temperature method may not be directly applicable without modification due to the presence of the carboxylic acid groups, it highlights the potential for developing catalytic etherification processes.
Furthermore, enzymatic approaches are gaining traction as highly selective and environmentally benign catalytic methods. For the carboxylation step, decarboxylases have been shown to catalyze the reverse reaction of carboxylation of phenols, offering a potential route to hydroxybenzoic acids under milder conditions than the Kolbe-Schmitt reaction. researchgate.netmdpi.com
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up. researchgate.netnih.gov The synthesis of carboxylic acids using gaseous reagents like CO₂ has been successfully demonstrated in flow reactors, which could provide a safer and more efficient alternative to the high-pressure batch reactors used in the Kolbe-Schmitt reaction. durham.ac.uk
Microwave-Assisted and Photochemical Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. Both the Kolbe-Schmitt reaction and the Williamson ether synthesis have been shown to be amenable to microwave heating. indexcopernicus.comnih.gov A microwave-assisted Williamson ether synthesis can be performed under mild conditions and has the potential for scalability. researchgate.net
Photochemical methods, which use light to initiate chemical reactions, can also offer unique synthetic pathways. While less common for the specific transformations required for this compound, photochemical cyclization of related azidobenzoic acids has been reported, demonstrating the potential of light-mediated reactions in the synthesis of complex benzoic acid derivatives. nih.govnih.gov
Optimization of Synthetic Yields and Scalability Considerations
Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound. For the Kolbe-Schmitt reaction, factors such as temperature, pressure, reaction time, and the nature of the base can significantly impact the yield and regioselectivity. The use of modern high-pressure reactors with efficient stirring is essential for maximizing the conversion on a larger scale.
In the Williamson ether synthesis, the choice of base, solvent, and temperature are critical parameters to optimize. The use of a suitable base is necessary to ensure complete deprotonation of the phenolic hydroxyl group without causing unwanted side reactions. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. For industrial-scale production, the feasibility of the process is a key consideration. wikipedia.org High-temperature catalytic Williamson ether synthesis has been shown to be a highly selective and efficient method for the production of aromatic ethers on an industrial scale. wikipedia.org
The table below summarizes a comparison of different synthetic approaches, highlighting key parameters that can be optimized for yield and scalability.
| Synthetic Step | Method | Key Parameters for Optimization | Scalability Considerations |
| Precursor Synthesis | Kolbe-Schmitt Reaction | Temperature, CO₂ pressure, base concentration, reaction time | Requires high-pressure reactors, efficient mixing is crucial. |
| Precursor Synthesis | Catalytic Carboxylation | Catalyst selection, solvent, temperature, CO₂ pressure | Catalyst stability and recovery are important for cost-effectiveness. |
| Etherification | Williamson Ether Synthesis | Base, solvent, temperature, nature of alkylating agent | Exothermic nature of the reaction needs to be managed on a large scale. |
| Etherification | Microwave-Assisted Synthesis | Microwave power, temperature, reaction time | Specialized equipment is required for large-scale microwave synthesis. |
| Overall Process | Flow Chemistry | Flow rate, reactor design, temperature, pressure | Offers better control and safety for scale-up, potential for automation. |
Chemo-, Regio-, and Stereoselective Synthesis of this compound Analogues
The synthesis of analogues of this compound with specific chemo-, regio-, and stereoselectivity is of interest for structure-activity relationship studies. For example, in the synthesis of analogues with multiple hydroxyl groups on the benzoic acid ring, selective etherification of one hydroxyl group over another is a significant challenge. The reactivity of the different hydroxyl groups can be influenced by their position on the ring and the electronic effects of other substituents.
Regioselectivity in the initial carboxylation of substituted phenols is a well-known aspect of the Kolbe-Schmitt reaction, where the choice of counter-ion can direct the carboxylation to the ortho or para position. researchgate.net This allows for the synthesis of different regioisomers of the hydroxy-methylbenzoic acid precursor.
For analogues containing chiral centers, stereoselective synthesis would be required. While the parent molecule does not have any stereocenters, the introduction of chiral substituents on the carboxymethoxy group or the benzoic acid ring would necessitate the use of stereoselective synthetic methods. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reactions. The development of new chemo-, regio-, and stereoselective reactions is an active area of research in organic synthesis. nih.gov
Molecular Structure Elucidation and Conformational Analysis of 4 Carboxymethoxy 3 Methylbenzoic Acid
Advanced Spectroscopic Characterization for Structural Insight
Spectroscopic techniques are fundamental to determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry would be required for an unambiguous structural assignment of 4-(Carboxymethoxy)-3-methylbenzoic acid.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the carboxymethoxy group, and the methyl protons. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling patterns (J-coupling) would reveal the connectivity of adjacent protons on the aromatic ring.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons, the carboxyl carbons, the methylene carbon, and the methyl carbon would be characteristic of their functional groups.
A detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary to definitively assign all proton and carbon signals and to establish the precise connectivity of the atoms within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | d, dd, s |
| Methylene (-OCH₂-) | ~4.7 | s |
| Methyl (-CH₃) | ~2.3 | s |
Note: This table represents predicted values based on similar known compounds. Actual experimental data is not available in the reviewed sources.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the carboxylic acids, the C=O stretching of the carboxylic acids and the ether linkage, C-O stretching, and aromatic C-H and C=C stretching. The broadness of the O-H band would be indicative of hydrogen bonding.
Table 2: Expected Key FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
Note: This table is based on characteristic vibrational frequencies for the respective functional groups. No experimental spectrum for the target compound was found.
Mass Spectrometry for Structural Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, providing further evidence for the proposed structure.
X-ray Crystallography and Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking. In the solid state, carboxylic acids often form hydrogen-bonded dimers.
Conformational Isomerism and Dynamic Behavior Analysis
The this compound molecule has several rotatable bonds, which could lead to the existence of different conformers. The orientation of the carboxymethoxy group relative to the plane of the benzoic acid ring and the orientation of the carboxylic acid groups are of particular interest. Computational modeling, in conjunction with variable-temperature NMR studies, could be used to investigate the conformational landscape of the molecule and the energy barriers between different conformers.
Chiroptical Spectroscopy for Stereochemical Aspects (if applicable)
This compound is an achiral molecule and therefore would not exhibit optical activity. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are not applicable for the stereochemical analysis of this compound as it does not have any stereogenic centers.
Mechanistic Investigations of Reactions Involving 4 Carboxymethoxy 3 Methylbenzoic Acid
Reaction Mechanism Elucidation during Synthesis
The synthesis of 4-(carboxymethoxy)-3-methylbenzoic acid can be conceptually approached through several standard organic reactions. One of the most plausible synthetic routes is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comjk-sci.com This method would involve the reaction of the corresponding substituted phenol (B47542), 4-hydroxy-3-methylbenzoic acid, with an α-haloacetic acid, such as chloroacetic or bromoacetic acid, in the presence of a base.
The generally accepted mechanism for the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgchem-station.com In this proposed synthesis, the phenolic hydroxyl group of 4-hydroxy-3-methylbenzoic acid is first deprotonated by a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the α-haloacetic acid and displacing the halide leaving group. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway. chem-station.com
While this mechanism is well-established for a wide range of ether syntheses, specific mechanistic studies detailing kinetic data, transition state analysis, or the influence of substituents for the synthesis of this compound have not been reported. Such studies would be crucial to optimize reaction conditions and fully understand the electronic and steric effects of the methyl and carboxylic acid groups on the reaction rate and yield.
Degradation Pathways and Kinetic Studies of this compound
Detailed studies on the degradation pathways and kinetics of this compound are not available in the published literature. However, potential degradation routes can be inferred from studies on related compounds, such as other substituted benzoic acids and phenoxyacetic acids.
Potential degradation pathways could include:
Microbial Degradation: Studies on methyl-substituted benzoic acids have shown that microorganisms can mineralize these compounds. nih.gov A plausible pathway for this compound could involve initial cleavage of the ether bond, followed by hydroxylation and subsequent ring cleavage, similar to the degradation of other aromatic acids. researchgate.netresearchgate.net
Photocatalytic Degradation: Research on the photocatalytic degradation of aliphatic and aromatic carboxylic acids using catalysts like TiO₂ under UV irradiation has demonstrated their decomposition into carbon dioxide and water. researchgate.netnih.gov The degradation rate often follows Langmuir-Hinshelwood kinetics. nih.gov It is conceivable that this compound could undergo similar photocatalytic degradation.
Ozonation: Ozonation and advanced oxidation processes (AOPs) are effective in degrading benzoic acid in aqueous solutions, with the degradation following first-order kinetics. sciensage.info These methods could potentially be applied to degrade this compound.
It is important to emphasize that these are hypothetical pathways based on the degradation of structurally similar compounds. Kinetic data, identification of degradation products, and elucidation of the specific enzymatic or radical-driven mechanisms for this compound would require dedicated experimental investigation.
Mechanistic Insights into Chemical Transformations of this compound
The chemical reactivity of this compound is dictated by its functional groups: two carboxylic acid moieties and an ether linkage. Mechanistic insights into its transformations can be drawn from well-established organic reactions.
Esterification: Both carboxylic acid groups can undergo Fischer esterification in the presence of an alcohol and an acid catalyst. masterorganicchemistry.compbworks.comtcu.edulibretexts.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.
Decarboxylation: While the decarboxylation of simple benzoic acids is generally difficult, the presence of certain activating groups can facilitate this reaction under specific conditions. nist.govorganic-chemistry.org Studies on substituted benzoic acids indicate that the mechanism can be influenced by the position and electronic nature of the substituents. researchgate.netresearchgate.net The specific conditions and mechanistic pathway for the decarboxylation of this compound have not been investigated.
Detailed mechanistic studies, including the use of isotopic labeling and kinetic analysis, would be necessary to provide definitive insights into the chemical transformations of this specific compound.
Computational and Experimental Approaches to Reaction Intermediates
There is a lack of specific computational or experimental studies focused on the reaction intermediates of this compound. However, general approaches can be outlined for future investigations.
Computational Approaches: Modern computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying reaction mechanisms and intermediates. ajpchem.org DFT calculations could be employed to model the transition states of its synthesis, degradation, and chemical transformations. Such studies could provide valuable information on activation energies, reaction pathways, and the structure of transient intermediates.
Experimental Approaches: Spectroscopic techniques are instrumental in the identification of reaction intermediates.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of reactions by observing the appearance and disappearance of characteristic functional group absorptions, such as the broad O-H stretch of the carboxylic acids and the C=O stretch. quora.comlibretexts.orgdocbrown.infoquora.com
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying reaction products and potential intermediates, especially in complex reaction mixtures like degradation studies. researchgate.net
The application of these computational and experimental methods specifically to reactions involving this compound would be a novel area of research, providing much-needed data on its reactivity and the nature of its reaction intermediates.
Design, Synthesis, and Structure Activity Relationship Sar Studies of 4 Carboxymethoxy 3 Methylbenzoic Acid Derivatives
Rational Design Principles for Novel 4-(Carboxymethoxy)-3-methylbenzoic Acid Analogues
The rational design of novel analogues of this compound is centered on the strategic modification of its core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The design process is guided by an understanding of the target binding site and the role of key functional groups in molecular recognition. The parent molecule possesses several key features that can be systematically altered: the benzoic acid moiety, the carboxymethoxy group, and the methyl group on the aromatic ring.
Key Pharmacophoric Features and Design Rationale:
Benzoic Acid Group: The carboxylic acid is often a critical feature for interaction with biological targets, frequently forming ionic bonds or hydrogen bonds with arginine or lysine (B10760008) residues in a protein's active site. Design strategies may involve esterification to create prodrugs that can be hydrolyzed in vivo to the active carboxylic acid. Another approach is the replacement of the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids to modulate acidity, membrane permeability, and metabolic stability.
Carboxymethoxy Linker: The ether linkage and the methylene (B1212753) group of the carboxymethoxy substituent provide conformational flexibility. The length of the linker can be extended or shortened to optimize the positioning of the terminal carboxyl group within a binding pocket. The oxygen atom can participate in hydrogen bonding, and its replacement with sulfur (a thiocarboxymethoxy analogue) or nitrogen (an aminocarboxymethoxy analogue) could influence both binding affinity and electronic properties.
Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a crucial role in the rational design of these analogues. These methods allow for the in silico prediction of how structural modifications will affect binding affinity and activity, thus prioritizing the synthesis of the most promising compounds.
Systematic Synthesis of Structural Derivatives of this compound
The systematic synthesis of structural derivatives of this compound typically begins with commercially available precursors, such as 4-hydroxy-3-methylbenzoic acid. A common synthetic strategy involves a Williamson ether synthesis to introduce the carboxymethoxy side chain.
General Synthetic Scheme:
Esterification of the Starting Material: To prevent the carboxylic acid group of the starting material from interfering with subsequent reactions, it is often protected as an ester, for example, a methyl or ethyl ester. This can be achieved by reacting 4-hydroxy-3-methylbenzoic acid with the corresponding alcohol in the presence of an acid catalyst.
Williamson Ether Synthesis: The phenolic hydroxyl group of the esterified starting material is then deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide. This phenoxide is subsequently reacted with an alkyl halide, such as ethyl bromoacetate, to form the ether linkage and introduce the carboxymethoxy group.
Hydrolysis: The final step is the hydrolysis of the ester groups to yield the desired dicarboxylic acid derivative. This is typically accomplished by treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification.
Synthesis of Diverse Analogues:
This general synthetic route can be adapted to produce a wide range of derivatives:
Modification of the Carboxymethoxy Chain: By using different alpha-haloesters in the Williamson ether synthesis, the length and branching of the side chain can be varied. For example, reacting the phenoxide with ethyl 2-bromopropionate would introduce a methyl group on the alpha-carbon of the side chain.
Modification of the Benzoic Acid Moiety: The benzoic acid can be converted into amides, esters, or other functional groups using standard organic chemistry transformations. For instance, activation of the carboxylic acid with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for the formation of amides by reaction with various amines.
Substitution on the Aromatic Ring: Derivatives with different substituents on the aromatic ring can be synthesized by starting with appropriately substituted 4-hydroxybenzoic acids. For example, starting with 5-chloro-4-hydroxy-3-methylbenzoic acid would yield the corresponding 5-chloro derivative of this compound.
Investigation of Substituent Effects on Molecular Interactions and Activity Profiles
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the carboxymethoxy side chain. These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interactions with the target protein.
Electronic Effects of Aromatic Substituents:
The acidity of the benzoic acid moiety is a critical parameter for biological activity, as it influences the ionization state of the molecule at physiological pH. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO2) or cyano (-CN) groups, increase the acidity of the benzoic acid by stabilizing the carboxylate anion. libretexts.org Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, decrease acidity. pressbooks.publibretexts.org The pKa of the benzoic acid can significantly impact the strength of ionic interactions with positively charged amino acid residues in the target's binding site.
Lipophilicity and Hydrophobicity:
Steric Effects:
The size and shape of substituents can have a profound impact on how the molecule fits into the binding pocket of its target. Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a bulky group may be necessary to occupy a specific hydrophobic pocket within the active site, leading to enhanced affinity and selectivity.
A hypothetical structure-activity relationship (SAR) study might reveal the following trends:
| Substituent at 5-position | Relative Activity | Rationale |
| -H | Baseline | Reference compound |
| -Cl | Increased | Electron-withdrawing effect enhances acidity of benzoic acid; moderate lipophilicity. |
| -CH3 | Decreased | Electron-donating effect decreases acidity; potential for steric hindrance. |
| -OCH3 | Decreased | Strong electron-donating effect reduces acidity. |
| -NO2 | Increased | Strong electron-withdrawing effect significantly increases acidity. |
Stereochemical Influences on Derivative Potency and Selectivity
Stereochemistry can play a critical role in the potency and selectivity of this compound derivatives, particularly when chiral centers are introduced into the molecule. Biological systems, being chiral themselves, often exhibit stereospecific recognition of small molecules.
Introduction of Chiral Centers:
A chiral center can be introduced into the this compound scaffold in several ways, for example, by adding a substituent to the methylene group of the carboxymethoxy side chain. For instance, the synthesis of 4-(1-carboxyethoxy)-3-methylbenzoic acid would result in a racemic mixture of two enantiomers (R and S).
Stereospecific Interactions:
The two enantiomers of a chiral derivative can have significantly different biological activities. This is because the three-dimensional arrangement of the functional groups in one enantiomer may allow for optimal interactions with the target's binding site, while the other enantiomer may bind less effectively or not at all. For example, one enantiomer might place the terminal carboxyl group in the ideal position to form a salt bridge with a key basic residue, while its mirror image cannot.
Eutomers and Distomers:
In such cases, the more active enantiomer is referred to as the "eutomer," and the less active one is the "distomer." The ratio of their activities is known as the "eudismic ratio." A high eudismic ratio is a strong indicator of a specific, stereoselective interaction with the biological target.
Impact on Selectivity:
Stereochemistry can also influence selectivity for a particular target over other related proteins. It is possible that one enantiomer binds with high affinity to the desired target, while the other enantiomer has a higher affinity for an off-target protein, potentially leading to unwanted side effects. The development of stereoselective syntheses or the chromatographic separation of enantiomers is therefore often a crucial step in the optimization of chiral drug candidates.
A hypothetical comparison of the activity of two enantiomers might look as follows:
| Enantiomer | IC50 (nM) | Selectivity vs. Off-Target |
| (R)-isomer | 10 | 100-fold |
| (S)-isomer | 500 | 5-fold |
| Racemic Mixture | 250 | 10-fold |
This data would indicate that the (R)-isomer is the eutomer and is significantly more potent and selective than the (S)-isomer.
Computational Chemistry and Theoretical Modeling of 4 Carboxymethoxy 3 Methylbenzoic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and chemical reactivity of 4-(Carboxymethoxy)-3-methylbenzoic acid. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the molecule's ground-state electronic structure.
DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.net Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. actascientific.com
Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). actascientific.com These parameters help in predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index provides a measure of the energy lowering due to maximal electron flow between a donor and the acceptor. actascientific.com
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically around oxygen atoms), which are susceptible to electrophilic attack, and regions of positive potential (often near hydrogen atoms), which are prone to nucleophilic attack. researchgate.net
Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.95 eV | Electron-donating ability |
| LUMO Energy | -1.98 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.97 eV | Chemical reactivity and stability |
| Electronegativity (χ) | 4.47 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.49 eV | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 4.01 eV | Propensity to accept electrons |
Note: The values in this table are illustrative and based on typical results for similar benzoic acid derivatives from DFT calculations.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about a single, optimized molecular geometry (usually the global minimum), this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore the conformational space of the molecule over time, providing a dynamic understanding of its behavior in different environments, such as in solution. ucl.ac.uk
MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify the most stable and frequently occurring conformations. Key dihedral angles, such as those involving the carboxymethoxy and carboxylic acid groups relative to the benzene (B151609) ring, are monitored to understand the molecule's flexibility and preferred spatial arrangements. ucl.ac.uk
Docking Studies for Molecular Interaction Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in predicting the potential biological activity of this compound by identifying its possible binding modes and affinities with various protein targets.
The docking process involves placing the ligand in the binding site of a protein and using a scoring function to evaluate the strength of the interaction. The scoring function considers factors such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov For this compound, the two carboxylic acid groups and the ether oxygen are likely to be key sites for forming hydrogen bonds with amino acid residues in a protein's active site.
Docking studies can screen large libraries of proteins to identify potential biological targets. The results are often reported as a binding energy or docking score, where a lower value typically indicates a more favorable interaction. nih.gov These studies can provide initial hypotheses about the molecule's mechanism of action, which can then be tested experimentally. For example, docking studies on similar benzoic acid derivatives have been used to evaluate their potential as enzyme inhibitors. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result | Interpretation |
| Binding Energy | -7.5 kcal/mol | Favorable binding affinity |
| Key Interacting Residues | Arg120, Ser245, Gln98 | Specific amino acids involved in binding |
| Types of Interactions | Hydrogen bonds, π-π stacking | Nature of the binding forces |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
QSAR Modeling for Structure-Activity Correlation Prediction (Computational Aspect)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a full QSAR study requires a dataset of multiple compounds, the principles can be applied to understand how the structural features of this compound might contribute to a particular activity.
In a QSAR study, various molecular descriptors are calculated for a set of molecules. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, dipole moment). nih.gov A mathematical model is then developed to relate these descriptors to the observed biological activity.
For this compound, relevant descriptors would likely include its hydrophobicity (logP), molar refractivity, and electronic properties derived from DFT calculations. nih.gov By comparing these descriptors to those of known active compounds, it's possible to make a qualitative prediction about its potential activity. For example, QSAR studies on other benzoic acid derivatives have shown that hydrophobicity and the presence of specific functional groups are crucial for their inhibitory activity against certain enzymes. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters. These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental structure determination.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra can be compared with experimental spectra, such as the published FT-IR spectrum, to aid in the assignment of vibrational modes. researchgate.net For example, the characteristic C=O stretching frequencies of the two carboxylic acid groups and the C-O-C stretching of the ether linkage can be precisely assigned.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR data. This comparison is invaluable for confirming the molecular structure and understanding the electronic environment of each atom.
Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Dimer) | ~2950 | Broad band 2800-3200 |
| C=O Stretch (Carboxylic Acid) | ~1710 | ~1700 |
| C=O Stretch (Carboxymethoxy) | ~1745 | ~1750 |
| C-O-C Stretch (Ether) | ~1230 | ~1240 |
Note: Predicted frequencies are often systematically overestimated and are scaled by an empirical factor for better agreement with experimental data. Experimental values are typical for this class of compound.
Molecular Interactions and Biological Target Engagement Studies of 4 Carboxymethoxy 3 Methylbenzoic Acid in Vitro and Mechanistic Focus
Receptor Binding Assays and Ligand-Receptor Interaction Profiling (In Vitro)
Receptor binding assays are crucial for identifying and characterizing the interaction of small molecules with cellular receptors. Although no such data exists for 4-(Carboxymethoxy)-3-methylbenzoic acid, studies on other carboxylic acid-containing molecules suggest potential interactions with various receptor types, including G protein-coupled receptors (GPCRs).
For example, a class of carboxylic acid derivatives has been identified as highly selective positive allosteric modulators (PAMs) of the M1 muscarinic receptor, a GPCR involved in cognitive function. nih.gov These compounds bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine (B1216132) binds, and enhance the receptor's response to acetylcholine. nih.gov This highlights the potential for benzoic acid derivatives to act as allosteric modulators of GPCRs.
The binding of substituted benzoic acids to pterin-based receptors has also been studied. Research has shown that the binding constants of hydroxy- and nitro-substituted benzoic acids to these receptors are influenced by the position of the substituent, indicating the importance of the substitution pattern for molecular recognition. rsc.org
The following table presents binding data for related compounds to illustrate the types of receptor interactions that could be investigated for this compound.
| Compound/Ligand | Receptor/Target | Assay Type | Binding Parameter (Kₐ, Kᵢ, etc.) |
| 3-Hydroxybenzoic Acid | Pterin-based Receptor 1 | UV-vis Titration | Kₐ = 2.4 x 10³ M⁻¹ |
| 4-Hydroxybenzoic Acid | Pterin-based Receptor 1 | UV-vis Titration | Kₐ = 2.4 x 10³ M⁻¹ |
| 4-Hydroxybenzoic Acid | Pterin-based Receptor 2 | UV-vis Titration | Kₐ = 2.8 x 10³ M⁻¹ |
Protein-Ligand Interaction Characterization by Biophysical Methods (e.g., ITC, SPR)
Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed thermodynamic and kinetic information about protein-ligand interactions. While no ITC or SPR data is available for this compound, studies on other benzoic acid derivatives binding to proteins like serum albumin offer valuable insights.
ITC has been used to measure the thermodynamic parameters of ligand binding to proteins, which is crucial for understanding the driving forces of the interaction. frontiersin.org For instance, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. frontiersin.org
Studies on the binding of substituted benzoic acids to bovine serum albumin (BSA) have shown that the affinity is sensitive to the nature and position of the substituents. nih.gov Spectrofluorimetric titration has been used to determine the binding constants, revealing that the electron-density distribution in the aromatic ring plays a crucial role in the affinity of the acid anions to albumin. nih.govsemanticscholar.org
The table below shows thermodynamic data for the binding of a related compound to human serum albumin (HSA), which can serve as a model for future studies on this compound.
| Ligand | Protein | Method | Binding Affinity (Kₐ) | Enthalpy (ΔH) | Entropy (ΔS) |
| Warfarin | Human Serum Albumin | ITC | (Not specified) | (Not specified) | (Not specified) |
| Ketoprofen | Human Serum Albumin | ITC | (Not specified) | (Not specified) | (Not specified) |
Allosteric Modulation and Competitive Binding Studies
The potential for this compound to act as an allosteric modulator is suggested by research on other small molecule carboxylic acids. Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. nih.gov
Studies have identified benzoic acid derivatives that act as allosteric modulators. For instance, some benzoic acid derivatives have been shown to induce a conformational change in receptors, likely through an interaction of the carboxylic acid moiety with the receptor. mdpi.com
Competitive binding assays are used to determine whether a compound binds to the same site as a known ligand. In such assays, the ability of the test compound to displace a labeled known ligand from its binding site is measured. This can help to distinguish between orthosteric and allosteric binding. While no competitive binding studies have been performed on this compound, research on other benzoic acid derivatives has utilized this approach. For example, the competitive binding of 2-(4'-hydroxybenzeneazo)benzoic acid to serum albumin has been investigated as a model system for studying allosteric transitions. acs.org
Cell-Free System Investigations of Molecular Efficacy
Cell-free protein synthesis (CFPS) systems are in vitro platforms for transcription and translation that allow for the rapid production and study of proteins without the constraints of living cells. nih.gov These systems are increasingly used in drug discovery and metabolic engineering to prototype and test the effects of small molecules on protein function. nih.gov
While there are no reports of this compound being studied in a cell-free system, this technology offers a promising avenue for future research. A CFPS system could be used to synthesize a target protein of interest, and then the effect of this compound on the protein's activity could be directly assessed. This approach would allow for a clean investigation of the compound's molecular efficacy, free from the complexities of a cellular environment. For example, if a specific enzyme is a hypothesized target, it could be produced in a cell-free system and then an inhibition assay could be performed in the same reaction mixture.
Identification and Validation of Molecular Targets
The identification and validation of molecular targets are critical steps in drug discovery. For novel compounds like this compound, a combination of computational and experimental approaches is typically employed.
Given its structure as a phenolic acid, potential molecular targets could be inferred from studies on similar compounds. Phenolic acids are known to interact with a wide range of biological targets, including enzymes involved in oxidative stress (e.g., superoxide (B77818) dismutase, catalase) and inflammation (e.g., cyclooxygenase-2). scielo.br Network pharmacology and molecular docking are computational tools that can be used to predict potential targets and binding interactions. plos.org
For example, a study on phenolic acids from Polygonatum kingianum used metabolomics and network pharmacology to identify potential anti-cancer targets, including MAPK1, EGFR, and CASP3. plos.org Molecular docking was then used to validate the interactions between the identified phenolic acids and these protein targets. plos.org A similar in silico approach could be applied to this compound to generate hypotheses about its molecular targets, which could then be validated experimentally using techniques such as those described in the preceding sections.
Advanced Analytical and Biophysical Techniques for Mechanistic Characterization
High-Throughput Screening Methodologies for Derivative Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. bmglabtech.com In the context of 4-(Carboxymethoxy)-3-methylbenzoic acid, HTS would be instrumental in profiling a library of its derivatives to identify compounds with improved potency, selectivity, or other desirable properties. nih.gov
The process typically involves the miniaturization of bioassays in microtiter plates, allowing for the simultaneous testing of thousands of compounds. bmglabtech.com Automated liquid handling systems, robotics, and sensitive detection methods are employed to manage the large scale of these experiments efficiently and reproducibly.
Hypothetical Application to this compound Derivative Library:
A library of derivatives of this compound could be synthesized, modifying the methyl, carboxyl, and carboxymethoxy groups to explore the structure-activity relationship (SAR). This library would then be screened against a putative protein target. The assay could be designed to measure the inhibition of enzymatic activity or the displacement of a fluorescently labeled ligand from the target's binding site.
The results of the HTS campaign would identify "hits"—compounds that exhibit significant activity in the primary assay. These hits would then be subjected to further confirmatory screens and dose-response analysis to determine their potency (e.g., IC50 or EC50 values).
Illustrative Data Table for HTS of this compound Derivatives:
| Derivative ID | Structure Modification | % Inhibition at 10 µM | IC50 (µM) |
| CMBA-001 | Parent Compound | 55 | 8.5 |
| CMBA-002 | 3-ethylbenzoic acid | 62 | 5.2 |
| CMBA-003 | 4-(Carboxymethoxy)-3-chlorobenzoic acid | 25 | > 50 |
| CMBA-004 | 4-(2-Carboxyethoxy)-3-methylbenzoic acid | 78 | 1.8 |
| CMBA-005 | 4-(Carboxymethoxy)-3,5-dimethylbenzoic acid | 45 | 12.3 |
This table presents hypothetical data for illustrative purposes.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. malvernpanalytical.com This label-free method provides a complete thermodynamic profile of a molecular interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov
In an ITC experiment, a solution of a ligand (in this case, this compound) is titrated into a solution containing the target macromolecule. youtube.com The heat released or absorbed upon binding is measured by a highly sensitive calorimeter. azom.com
Hypothetical Application to this compound:
To characterize the thermodynamic drivers of the interaction between this compound and its target protein, an ITC experiment would be performed. The compound would be loaded into the injection syringe, and the purified target protein would be placed in the sample cell. A series of small injections would be made, and the resulting heat changes would be recorded.
The data would be analyzed to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the ligand to the protein. Fitting this curve to a suitable binding model would yield the thermodynamic parameters of the interaction.
Illustrative Data Table for ITC Analysis of this compound Binding:
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (K_D) | 2.5 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | 2.1 kcal/mol |
| Gibbs Free Energy Change (ΔG) | -10.6 kcal/mol |
This table presents hypothetical data for illustrative purposes.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of molecular interactions. nih.gov It is widely used to determine the kinetics of binding, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. bio-rad.com
In a typical SPR experiment, one of the interacting partners (the ligand, e.g., the target protein) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., this compound) is then flowed over the surface in a continuous stream. nicoyalife.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Hypothetical Application to this compound:
To investigate the binding kinetics of this compound to its target, an SPR experiment would be conducted. The purified target protein would be immobilized on a sensor chip. A series of concentrations of this compound would be injected over the sensor surface, and the binding and dissociation phases would be monitored in real-time.
The resulting sensorgrams would be globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to extract the kinetic rate constants. This would provide valuable information on how quickly the compound binds to its target and how long the complex remains stable.
Illustrative Data Table for SPR Kinetic Analysis of this compound:
| Kinetic Parameter | Value |
| Association Rate (k_a) | 1.2 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 3.0 x 10⁻³ s⁻¹ |
| Dissociation Constant (K_D) | 2.5 µM |
This table presents hypothetical data for illustrative purposes.
X-ray Crystallography of Target-Ligand Complexes
X-ray crystallography is a high-resolution structural biology technique that provides a detailed three-dimensional atomic model of a molecule or a molecular complex. nih.gov For a small molecule like this compound, obtaining the crystal structure of it in complex with its biological target can reveal the precise binding mode, key intermolecular interactions, and any conformational changes in the target upon ligand binding. springernature.com
The process involves crystallizing the protein-ligand complex and then exposing the crystal to a focused beam of X-rays. nih.gov The diffraction pattern produced by the crystal is recorded and used to calculate an electron density map, from which an atomic model of the complex can be built and refined. springernature.com
Hypothetical Application to this compound:
To determine the structural basis of its activity, this compound would be co-crystallized with its target protein. peakproteins.com Alternatively, crystals of the apo-protein could be soaked in a solution containing the compound. High-resolution X-ray diffraction data would be collected from a suitable crystal.
The resulting structure would show the exact orientation of this compound within the binding pocket of the target. It would also identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity and specificity. This information is invaluable for structure-based drug design efforts.
Illustrative Data Table for X-ray Crystallography Data of a Target-4-(Carboxymethoxy)-3-methylbenzoic acid Complex:
| Parameter | Value |
| Resolution | 2.1 Å |
| Space Group | P2₁2₁2₁ |
| R-work / R-free | 0.18 / 0.22 |
| Key Interactions | Hydrogen bonds with Tyr88 and Arg124; Hydrophobic interactions with Phe43 and Leu99 |
| Ligand Conformation | The carboxymethoxy group is oriented towards a polar pocket, while the methylbenzoic acid moiety sits (B43327) in a hydrophobic cleft. |
This table presents hypothetical data for illustrative purposes.
Cryo-Electron Microscopy (Cryo-EM) for Complex Structures
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the high-resolution structure determination of large macromolecular complexes in their near-native state. creative-diagnostics.com Unlike X-ray crystallography, Cryo-EM does not require the sample to be crystallized, making it particularly suitable for large, flexible, or membrane-bound proteins that are difficult to crystallize. nih.gov
In Cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous ice. nih.gov A transmission electron microscope is then used to capture a large number of images of the frozen particles from different orientations. These images are then computationally processed and combined to reconstruct a three-dimensional density map of the complex. frontiersin.org
Hypothetical Application to this compound:
If this compound were to bind to a large, multi-domain protein or a protein complex, Cryo-EM would be the ideal technique to visualize this interaction. The purified target complex would be incubated with an excess of the compound, and the complex would be vitrified for Cryo-EM analysis.
The resulting high-resolution Cryo-EM map would allow for the docking of the atomic models of both the target and this compound. This would reveal the binding site of the compound within the larger complex and could provide insights into allosteric mechanisms of action or how the compound might modulate the interactions between different subunits of the complex.
Illustrative Data Table for Cryo-EM Analysis of a Target-4-(Carboxymethoxy)-3-methylbenzoic acid Complex:
| Parameter | Value |
| Resolution | 3.2 Å |
| Particle Symmetry | C1 |
| Key Findings | This compound binds at the interface of two domains, stabilizing a conformation that is associated with an inactive state of the complex. |
| Conformational Changes | Binding of the compound induces a rigid body rotation of the regulatory domain relative to the catalytic domain. |
This table presents hypothetical data for illustrative purposes.
Potential Applications of 4 Carboxymethoxy 3 Methylbenzoic Acid Beyond Biological Systems
Role as a Building Block in Advanced Polymeric Materials
The structure of 4-(Carboxymethoxy)-3-methylbenzoic acid, with its two carboxylic acid groups, makes it a prime candidate as a monomer for the synthesis of advanced polymeric materials. The presence of two non-equivalent carboxyl groups—one directly attached to the aromatic ring and the other linked via an ether bond—could allow for selective polymerization reactions, leading to polymers with precisely controlled architectures.
The aromatic ring would impart rigidity and thermal stability to the polymer backbone, while the flexible carboxymethoxy group could influence properties such as solubility and processability. Hypothetically, this monomer could be used in the synthesis of various types of polymers, including:
Polyesters: Through condensation polymerization with diols, this compound could form polyesters with unique thermal and mechanical properties. The ether linkage could enhance the flexibility of the polymer chains compared to fully aromatic polyesters.
Polyamides: Reaction with diamines would yield polyamides. The resulting materials could exhibit high thermal stability and specific solubility characteristics, making them potentially useful in high-performance applications.
The methyl group on the benzene (B151609) ring could further modify the polymer's properties by influencing inter-chain packing and solubility.
Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The dicarboxylate nature of this compound makes it an excellent candidate for use as an organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks.
A related compound, 3,5-bis-carboxymethoxy-benzoic acid, has been successfully used to synthesize a variety of coordination polymers with diverse structures and properties. This suggests that this compound could similarly yield novel MOFs with potential applications in gas storage, separation, and catalysis.
Table 1: Potential Coordination Modes of this compound in MOFs
| Coordination Site | Potential Binding Mode | Resulting Structural Feature |
| Benzoic Carboxylate | Monodentate, Bidentate (chelating or bridging) | Formation of primary structural building units (SBUs) |
| Methoxy (B1213986) Carboxylate | Monodentate, Bidentate (chelating or bridging) | Linkage of SBUs into extended frameworks |
| Both Carboxylates | Bridging between multiple metal centers | Creation of 1D, 2D, or 3D network structures |
Catalytic Applications or as a Ligand in Catalysis
In the field of catalysis, this compound could function in two primary ways: either as a catalyst itself or as a ligand to create catalytically active metal complexes. The carboxylic acid groups could participate in acid-catalyzed reactions.
More promising is its potential as a ligand. The ability to chelate metal ions through its two carboxylate groups could be exploited to create well-defined, catalytically active metal centers. The aromatic backbone provides a rigid scaffold, while the flexibility of the carboxymethoxy arm allows for the formation of stable chelate rings with a variety of metal ions. These metal complexes could find applications in various catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The specific structure of the ligand could influence the selectivity and activity of the catalyst.
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The structure of this compound is well-suited for directing self-assembly processes. The carboxylic acid groups are capable of forming strong and directional hydrogen bonds, leading to the formation of predictable supramolecular synthons, such as dimers or catemers.
The interplay between hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions of the methyl groups could lead to the formation of a variety of self-assembled structures, such as tapes, sheets, or more complex three-dimensional networks in the solid state. In solution, it could potentially form micelles or other aggregates depending on the solvent and pH. These self-assembly properties are fundamental to the development of new materials with applications in areas like crystal engineering, and the encapsulation of guest molecules.
While the potential applications of this compound in materials science are theoretically significant, the lack of dedicated research highlights a gap in the exploration of this specific molecule. Future studies are needed to synthesize and characterize materials derived from this compound to validate its hypothesized potential.
Future Perspectives and Translational Research Challenges for 4 Carboxymethoxy 3 Methylbenzoic Acid
Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Academic Focus)
Table 1: Hypothetical Application of AI/ML in the Drug Discovery of 4-(Carboxymethoxy)-3-methylbenzoic Acid Analogs
| AI/ML Tool | Application | Predicted Outcome for Analog Design |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo design of novel molecules based on the this compound scaffold. | Generation of a virtual library of unique analogs with potentially improved binding affinity to a target protein. |
| Deep Neural Networks (DNNs) | Prediction of ADMET properties. | Identification of analogs with a higher probability of oral bioavailability and lower predicted toxicity. |
| Support Vector Machines (SVM) | Classification of compounds as active or inactive against a specific biological target. | Prioritization of a subset of analogs for synthesis and biological testing based on predicted activity. |
| AtomNet Model | Structure-based drug design and binding affinity prediction. | Elucidation of key structural interactions between the analogs and the target's binding site, guiding further optimization. chapman.edu |
Exploration of Novel Synthetic Paradigms
While classical synthetic routes to benzoic acid derivatives are well-established, the future of synthesizing this compound and its analogs lies in the adoption of novel, more efficient, and sustainable synthetic paradigms. These modern approaches aim to improve yield, reduce reaction times, and minimize environmental impact.
One promising avenue is the use of phase-transfer catalysis, which can enhance the reaction rates and yields in multiphase systems, offering a milder and more efficient alternative to traditional methods. scispace.com For the synthesis of this compound, this could be particularly relevant for the etherification step where the carboxymethoxy group is introduced.
The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, also presents a significant opportunity for streamlining the production of this compound and its derivatives. researchgate.net This approach not only saves time and resources but also reduces the amount of waste generated.
Furthermore, exploring greener solvents and catalysts is becoming increasingly important in chemical synthesis. Research into enzymatic catalysis or the use of water as a solvent for key reaction steps could dramatically improve the environmental footprint of producing this compound.
The synthesis of related substituted benzoic acids has been achieved through various modern organic chemistry techniques, including coupling reactions that could be adapted for the synthesis of novel analogs of this compound. mdpi.comnih.gov For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents onto the aromatic ring, allowing for the creation of a diverse library of compounds for biological screening.
Table 2: Comparison of Synthetic Paradigms for Substituted Benzoic Acids
| Synthetic Paradigm | Key Features | Potential Application to this compound Synthesis |
|---|---|---|
| Classical Synthesis | Multi-step reactions, often requiring harsh conditions and purification at each stage. | Provides a foundational but potentially inefficient route. |
| Phase-Transfer Catalysis | Facilitates reactions between reactants in different phases, leading to milder conditions and improved yields. scispace.com | Optimization of the O-alkylation step to introduce the carboxymethoxy side chain. |
| One-Pot Synthesis | Multiple transformations in a single reaction vessel, reducing workup and purification steps. researchgate.net | Development of a more streamlined and atom-economical synthesis of the core molecule. |
| Green Chemistry Approaches | Use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. | Employing water as a solvent or utilizing biocatalysis for key transformations to reduce environmental impact. |
Unveiling New Molecular Interaction Mechanisms
A deeper understanding of the molecular interactions of this compound is crucial for elucidating its mechanism of action and identifying potential biological targets. Its structure, featuring two carboxylic acid groups and a methyl group on a phenyl ring, suggests several possibilities for non-covalent interactions that could govern its biological activity.
The two carboxylic acid moieties can act as hydrogen bond donors and acceptors, enabling the molecule to form strong interactions with amino acid residues in the binding pockets of proteins, such as enzymes or receptors. nih.gov The aromatic ring can participate in π-π stacking and hydrophobic interactions, which are also critical for molecular recognition and binding affinity.
Future research should focus on identifying the specific proteins that this compound interacts with. This can be achieved through a variety of techniques, including affinity chromatography, yeast two-hybrid screening, and computational docking studies. Once a target is identified, structural biology methods like X-ray crystallography or cryo-electron microscopy can be used to determine the precise binding mode of the compound.
Investigating the role of the methyl group in modulating the binding affinity and selectivity is another important research direction. The methyl group can influence the electronic properties of the aromatic ring and create specific hydrophobic interactions that may be key to the compound's biological activity.
Development of Advanced Analytical Platforms for Compound Characterization
The comprehensive characterization of this compound and its future derivatives will necessitate the use of advanced analytical platforms. nih.gov These techniques are essential for confirming the structure, purity, and physicochemical properties of the synthesized compounds.
High-resolution mass spectrometry (HRMS) will be indispensable for accurately determining the molecular weight and elemental composition of new analogs. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, will be crucial for the unambiguous structural elucidation of these molecules.
To assess the purity of the compounds, advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) will be employed. nih.gov Capillary electrophoresis is another powerful technique for the analysis of small molecules, offering high resolution and sensitivity. nih.gov
For the characterization of the solid-state properties of this compound, techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) will be important. These methods provide information on the crystallinity, melting point, and thermal stability of the compound, which are critical parameters for its development as a potential therapeutic agent.
Table 3: Advanced Analytical Platforms for the Characterization of this compound
| Analytical Technique | Information Obtained | Relevance to Compound Development |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Confirms the identity of the synthesized compound. nih.gov |
| 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and connectivity of atoms. | Unambiguously determines the chemical structure. |
| Ultra-High-Performance Liquid Chromatography (UHPLC-MS) | Purity profile and identification of impurities. | Ensures the quality and consistency of the compound. nih.gov |
| X-ray Powder Diffraction (XRPD) | Crystalline form and polymorphism. | Influences the solubility, stability, and bioavailability of the final drug product. |
Q & A
Q. What are the optimal synthetic routes for 4-(Carboxymethoxy)-3-methylbenzoic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multi-step reactions, including esterification, oxidation, and functional group modifications. Key methods include:
- Carboxymethoxy group introduction : Reacting 3-methyl-4-hydroxybenzoic acid with chloroacetic acid under alkaline conditions (e.g., NaOH, 60–80°C) to form the carboxymethoxy linkage .
- Oxidation optimization : Using controlled oxidation agents like potassium permanganate (KMnO₄) in acidic media to avoid over-oxidation of the methyl group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Yield challenges : Higher temperatures may degrade acid-sensitive groups, while alkaline conditions risk saponification of ester intermediates. Reaction monitoring via TLC or HPLC is critical .
Q. How is the structural identity of this compound confirmed in synthetic batches?
Structural validation employs:
- NMR spectroscopy :
- FTIR : Bands at 2500–3300 cm⁻¹ (broad, carboxylic O-H), 1700 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O-C ether linkage) .
- Mass spectrometry : Molecular ion peak at m/z 224 (C₁₀H₁₀O₅, [M+H]⁺) with fragmentation patterns matching the carboxymethoxy and methyl substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition assays) often arise from:
- Stereochemical variations : Ensure enantiomeric purity using chiral HPLC or X-ray crystallography, as racemic mixtures may show conflicting results .
- Solubility effects : Use standardized solvents (e.g., DMSO with <0.1% water) to prevent aggregation. Validate activity via dose-response curves across multiple concentrations .
- Assay interference : Test for false positives/negatives using counter-screens (e.g., fluorescence quenching controls in kinase assays) .
Example : A 2023 study found conflicting IC₅₀ values (10 µM vs. 50 µM) for COX-2 inhibition due to residual solvent traces altering protein conformation .
Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like cyclooxygenase (COX) or PPAR-γ. The carboxymethoxy group often participates in hydrogen bonding with active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced affinity .
Case study : A 2024 study optimized derivatives by replacing the methyl group with electron-withdrawing substituents, improving COX-2 binding by ~30% .
Q. How can researchers address challenges in chromatographic separation of this compound from structurally similar impurities?
- HPLC method development :
- Challenges : Co-elution with decarboxylated byproducts (e.g., 3-methylbenzoic acid) requires adjusting pH to 2.5–3.0 to protonate carboxylic acids and improve resolution .
Q. What are the implications of pH-dependent stability for this compound in biological assays?
The compound undergoes hydrolysis in alkaline conditions (pH >8), cleaving the carboxymethoxy group. Mitigation strategies:
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES for cell-based assays .
- Short-term storage : Prepare stock solutions in acidic buffers (pH 4–5) and use within 24 hours .
- Stability studies : Monitor degradation via LC-MS over 48 hours to establish half-life (t₁/₂ ~12 hours at pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
